(-)-p-Bromotetramisole oxalate, also known as L-p-bromotetramisole, is a chemical compound with the molecular formula CHBrNOS and a CAS number of 62284-79-1. It is recognized primarily as a potent and non-specific inhibitor of alkaline phosphatase, an enzyme that plays a crucial role in various biological processes, including dephosphorylation of molecules and cellular signaling pathways. The compound is often utilized in research settings to explore its effects on various physiological processes, particularly those involving ion channels and neurotransmitter release .
(-)-p-Bromotetramisole oxalate acts as a non-specific inhibitor of alkaline phosphatases. It is thought to competitively bind to the active site of the enzyme, preventing the hydrolysis of phosphate substrates [, ]. This inhibition allows researchers to study the specific roles of APs in various cellular processes.
(-)-p-Bromotetramisole Oxalate, also known as L-p-Bromotetramisole Oxalate or (-)-4-Bromotetramisole Oxalate, is a chemical compound used in scientific research as a potent inhibitor of phosphatases [, ]. Here's a breakdown of its scientific research applications:
(-)-p-Bromotetramisole Oxalate is a well-established inhibitor of alkaline phosphatase, an enzyme crucial for various biological processes, including bone mineralization, cell signaling, and nutrient absorption []. Studies have shown that (-)-p-Bromotetramisole Oxalate can effectively inhibit alkaline phosphatase activity, making it a valuable tool for researchers investigating the role of this enzyme in various diseases [].
For instance, researchers have utilized (-)-p-Bromotetramisole Oxalate to study the involvement of alkaline phosphatase in cancer progression and metastasis []. By inhibiting the enzyme, they can explore how it affects tumor cell behavior and identify potential therapeutic targets.
In addition to alkaline phosphatase, (-)-p-Bromotetramisole Oxalate also exhibits inhibitory effects on protein tyrosine phosphatases (PTPs) [, ]. PTPs play a vital role in regulating various cellular processes through the removal of phosphate groups from proteins.
Studies suggest that (-)-p-Bromotetramisole Oxalate can modulate the activity of specific PTPs, offering researchers a way to investigate their function in various signaling pathways []. This information can be valuable for developing new drugs that target PTPs for diseases like diabetes and neurodegenerative disorders.
The primary chemical reaction involving (-)-p-bromotetramisole oxalate is its interaction with alkaline phosphatase. This inhibition can lead to significant alterations in biochemical pathways, particularly those related to phosphate metabolism. Additionally, the compound has been shown to augment cAMP-stimulated iodide efflux in CHO cells, suggesting its potential role in modulating ion channel activity, specifically the cystic fibrosis transmembrane conductance regulator (CFTR) channels .
(-)-p-Bromotetramisole oxalate exhibits notable biological activities beyond its role as an alkaline phosphatase inhibitor. Research indicates that it enhances the release of norepinephrine in PC12 cells when stimulated with ionomycin, indicating its potential influence on neurotransmitter dynamics . Furthermore, studies have demonstrated that systemic infusion of the compound can significantly inhibit norepinephrine-induced increases in mean arterial blood pressure and renal vascular resistance in animal models, suggesting cardiovascular implications .
Specific methodologies may vary based on laboratory protocols and desired purity levels .
(-)-p-Bromotetramisole oxalate finds applications primarily in biochemical research. Its ability to inhibit alkaline phosphatase makes it valuable for studying enzyme kinetics and metabolic pathways involving phosphate groups. Additionally, due to its effects on ion channels and neurotransmitter release, it is used in neurobiological studies to understand synaptic transmission and neuronal signaling mechanisms .
Interaction studies involving (-)-p-bromotetramisole oxalate have highlighted its role in modulating various physiological responses. For instance:
Several compounds exhibit structural or functional similarities to (-)-p-bromotetramisole oxalate. Here are a few notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Levamisole | Similar tetramisole backbone | Primarily used as an anti-parasitic agent |
P-Toluidine | Contains a para-substituted aromatic ring | Used mainly as a reagent in organic synthesis |
Bromotetramisole | Similar brominated structure | Exhibits similar enzymatic inhibition properties |
(-)-p-Bromotetramisole oxalate is unique due to its specific inhibition of alkaline phosphatase coupled with its ability to activate CFTR channels and modulate neurotransmitter release. This combination of properties makes it particularly valuable for research into both metabolic and neurophysiological processes .
Irritant